3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Synthetic Chemistry Process Chemistry Triazole Synthesis

3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 22354-88-7; molecular formula C₄H₆ClN₃O; molecular weight 147.56 g/mol) is a heterocyclic small molecule belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one class. It features a partially saturated triazole ring bearing chlorine at the 3-position and methyl groups at the N1 and N4 positions, distinguishing it from fully aromatic 1,2,4-triazoles.

Molecular Formula C4H6ClN3O
Molecular Weight 147.56 g/mol
CAS No. 22354-88-7
Cat. No. B6611793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS22354-88-7
Molecular FormulaC4H6ClN3O
Molecular Weight147.56 g/mol
Structural Identifiers
SMILESCN1C(=NN(C1=O)C)Cl
InChIInChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3
InChIKeyCCNKKKJRYQHPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 22354-88-7): Core Chemical Identity and Class Profile for Procurement


3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 22354-88-7; molecular formula C₄H₆ClN₃O; molecular weight 147.56 g/mol) is a heterocyclic small molecule belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one class . It features a partially saturated triazole ring bearing chlorine at the 3-position and methyl groups at the N1 and N4 positions, distinguishing it from fully aromatic 1,2,4-triazoles . This compound class is broadly investigated for antimicrobial, antifungal, herbicidal, and antioxidant activities, though specific biological data for this exact compound remain limited in the open literature [1].

Why Generic Substitution Is Not Advisable for 3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (22354-88-7)


Within the C₄H₆ClN₃O isomeric space, subtle differences in chlorine attachment (direct ring-chlorine at C3 vs. chloromethyl side-chain) and N-methylation pattern (N1,N4-dimethyl vs. N1-monomethyl or alternative N-substitution) produce compounds with distinct reactivity, physicochemical properties, and potential biological profiles [1][2]. For example, the chloromethyl analog 3-(chloromethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1338226-21-3) shares the identical molecular formula but its electrophilic chloromethyl side-chain enables nucleophilic displacement chemistry unavailable to the direct C3-chloro derivative, making them non-interchangeable as synthetic intermediates . Furthermore, the non-chlorinated parent scaffold and regioisomeric chloro-triazoles exhibit different hydrogen-bonding capacities and lipophilicity, which can alter target binding in biological assays [3]. Therefore, compound identity verification and procurement of the exact CAS registry number are essential.

Quantitative Differentiation Evidence for 3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (22354-88-7) vs. Structural Analogs


Synthetic Accessibility: One-Step Vilsmeier Synthesis in Quantitative Yield vs. Multi-Step Routes for Chloromethyl Analogs

3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is accessible via a one-step synthesis using adapted Vilsmeier conditions, reported to proceed in quantitative yield [1]. This contrasts with 3-(chloromethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1338226-21-3) and other chloromethyl-substituted analogs, which typically require multi-step sequences involving chloromethylation of pre-formed triazolone precursors or nucleophilic substitution reactions . The one-step, high-yield protocol reduces synthetic burden for laboratories requiring in-house preparation or for process chemistry scale-up evaluations.

Synthetic Chemistry Process Chemistry Triazole Synthesis

Chlorine Substitution Pattern: Direct C3-Cl Ring Attachment vs. Chloromethyl Side-Chain – Implications for Reactivity and Stability

The target compound bears a chlorine atom directly attached to the C3 position of the dihydrotriazolone ring (sp² C-Cl bond) . In contrast, 3-(chloromethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1338226-21-3) and 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one carry the chlorine on an sp³-hybridized methylene side-chain [1]. The direct ring-chlorine is less susceptible to nucleophilic displacement under mild conditions (higher bond dissociation energy), conferring greater chemical stability during storage and subsequent derivatization reactions that target other positions on the ring. The chloromethyl analogs, by contrast, are reactive alkylating agents due to the benzylic/allylic character of the CH₂Cl group, making them less stable upon prolonged storage and more prone to hydrolysis [2].

Medicinal Chemistry Agrochemical Intermediates Structure-Reactivity

N-Methylation Pattern: N1,N4-Dimethyl Substitution Profile Differentiates from N1-Monomethyl and Alternative N-Alkyl Triazolones

The target compound features methyl groups at both N1 and N4 positions of the dihydrotriazolone ring . This N1,N4-dimethyl pattern creates a distinct steric and electronic environment compared to N1-monomethyl analogs such as 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one [1]. In the broader 4,5-dihydro-1H-1,2,4-triazol-5-one class, N4-substitution has been shown to modulate pKa values, hydrogen-bond acceptor capacity, and lipophilicity (logP), which directly influence membrane permeability and target binding in biological systems [2]. The N1,N4-dimethyl pattern eliminates the N4-H hydrogen-bond donor, reducing polarity and potentially enhancing passive membrane diffusion compared to N4-unsubstituted analogs while retaining the N2 hydrogen-bond acceptor [3].

Structure-Activity Relationship Ligand Design Triazolone Pharmacology

Commercial Availability and Purity: Standardized 95% Purity Supply Across Multiple Vendors

3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 22354-88-7) is commercially supplied at a standardized minimum purity of 95% by multiple vendors including AKSci, Biozol, CymitQuimica, and Leyan . This multi-vendor availability with consistent purity specification reduces single-supplier dependency risk. By comparison, closely related isomers such as 3-(chloromethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1338226-21-3) and 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole (CAS 1330756-15-4) are available from fewer suppliers, potentially limiting procurement flexibility and competitive pricing [1].

Chemical Procurement Quality Control Supply Chain

Recommended Application Scenarios for 3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (22354-88-7) Based on Available Evidence


Synthetic Intermediate for Derivatization via Nucleophilic Aromatic Substitution or Cross-Coupling at C3-Cl

The direct C3-Cl substitution pattern enables this compound to serve as a versatile electrophilic partner in nucleophilic aromatic substitution (S_NAr) reactions or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the chlorine-bearing position, while the N1,N4-dimethyl groups remain inert under these conditions. This chemoselectivity profile, combined with a published one-step quantitative synthesis [1], positions it as a cost-effective scaffold for library synthesis in medicinal chemistry and agrochemical discovery programs. The sp² C-Cl bond's moderate reactivity is well-suited for sequential derivatization strategies where control over reaction sequence is required.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies in the Dihydrotriazolone Series

The N1,N4-dimethyl substitution pattern eliminates the N4-H hydrogen-bond donor while retaining the C5 carbonyl and N2 as hydrogen-bond acceptors, producing a distinct physicochemical profile (predicted lower polarity, 0 H-bond donors) compared to N4-unsubstituted or N4-alkyl analogs [2]. This makes 22354-88-7 a valuable comparator compound in SAR campaigns exploring the impact of hydrogen-bond donor count on membrane permeability, metabolic stability, or target engagement within the 4,5-dihydro-1H-1,2,4-triazol-5-one chemotype.

Herbicidal or Fungicidal Lead Optimization Scaffold Building Block

The 4,5-dihydro-1H-1,2,4-triazol-5-one class has established precedent in herbicidal chemistry, with 3-chloro-1-phenyl-1,2,4-triazolin-5-one derivatives demonstrating commercial herbicidal utility and carbamoyl triazolinones (e.g., sulfentrazone, carfentrazone-ethyl) serving as marketed protoporphyrinogen oxidase (PPO) inhibitors [3]. While direct herbicidal data for 22354-88-7 are not publicly available, its core scaffold—particularly the combination of C3-chlorine and N1,N4-dimethyl substitution—provides a differentiated starting point for agrochemical lead optimization programs seeking novel PPO inhibitors or fungicidal triazolinones with modified physicochemical and environmental fate profiles.

In-House Scale-Up and Process Chemistry Feasibility Assessment

The published one-step Vilsmeier synthesis in quantitative yield [1] makes this compound an attractive candidate for process chemistry evaluation when in-house preparation is preferred over commercial procurement. The simplicity of the Vilsmeier reagent system (DMF/POCl₃ or analogous formamide/phosphorus oxychloride combinations), combined with quantitative conversion, supports feasibility for gram-to-kilogram scale-up with minimal purification requirements. This contrasts favorably with chloromethyl analogs that require multi-step routes with lower overall yields and more complex purification protocols.

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